4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, a type of agent that can insert itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt normal cellular processes and is often exploited in the development of anticancer agents .
Mode of Action
The compound interacts with its target, DNA, by intercalation . This means it inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its mode of action as a dna intercalator, it likely affects pathways related toDNA replication and transcription . By disrupting these processes, the compound can inhibit cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . This is due to its interaction with DNA, which can interfere with critical processes such as DNA replication and transcription . This makes the compound potentially useful as an anticancer agent .
Properties
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-16-23-24-19-18(21-10-11-27(16)19)25-12-14-26(15-13-25)20(28)22-9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCFZNSJSOTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.